molecular formula C11H14O2S2 B303388 2-(1,3-Dithian-2-yl)-4-methoxyphenol

2-(1,3-Dithian-2-yl)-4-methoxyphenol

Cat. No.: B303388
M. Wt: 242.4 g/mol
InChI Key: GELLBDYSEBCXIB-UHFFFAOYSA-N
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Description

2-(1,3-Dithian-2-yl)-4-methoxyphenol is a sulfur-containing aromatic compound characterized by a 1,3-dithiane ring fused to a phenol moiety substituted with a methoxy group at the para position. Its molecular formula is C₁₁H₁₄O₂S₂, with a molecular weight of 226.36 g/mol . The compound’s structure combines the electron-donating methoxy group with the steric and electronic effects of the dithiane ring, making it a versatile intermediate in organic synthesis, particularly for applications requiring regioselective functionalization .

Synthesis:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving the reaction of a dithiane precursor (e.g., 2-(1,3-dithian-2-yl)indole derivatives) with methoxy-substituted aryl halides under basic conditions has been reported. Key steps include:

  • Use of n-BuLi in anhydrous THF at low temperatures (-40°C) to generate reactive intermediates .
  • Protection of reactive sites (e.g., indole nitrogen with a p-methoxyphenylsulfonyl group) to prevent side reactions .
  • Purification via flash chromatography (e.g., ether/hexane systems) yields the final product with ~70–83% efficiency .

Characterization:
Structural confirmation relies on ¹H/¹³C NMR, IR, and MS. Distinctive spectral features include:

  • Aromatic proton signals at δ 6.8–7.2 ppm (methoxyphenol ring).
  • Dithiane methylene protons as a singlet near δ 3.5–4.0 ppm .
  • IR absorption at 1250 cm⁻¹ (C-O stretching of methoxy) and 680 cm⁻¹ (C-S stretching) .

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-4-methoxyphenol

InChI

InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3

InChI Key

GELLBDYSEBCXIB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)C2SCCCS2

Canonical SMILES

COC1=CC(=C(C=C1)O)C2SCCCS2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
2-(1,3-Dithian-2-yl)-4-methoxyphenol C₁₁H₁₄O₂S₂ 226.36 Methoxy, dithiane, phenol Regioselective electrophilic substitution at ortho to methoxy
4-(2-Methyl-1,3-dithian-2-yl)phenol C₁₁H₁₄OS₂ 226.36 Phenol, methyl-dithiane Enhanced acidity due to phenol -OH; prone to oxidation
2-(1-Adamantyl)-4-methoxyphenol C₁₇H₂₂O₂ 258.36 Adamantyl, methoxy, phenol Adamantyl group directs substitution to meta position
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene C₁₆H₁₆O₄ 272.29 Dihydroxyphenyl, methoxy, ethylene Conjugated system enables fluorescence applications

Key Findings:

Reactivity Differences: The methoxy group in 2-(1,3-dithian-2-yl)-4-methoxyphenol deactivates the aromatic ring toward electrophilic substitution but directs incoming electrophiles to the ortho position due to steric and electronic effects . In contrast, phenol analogues (e.g., 4-(2-methyl-1,3-dithian-2-yl)phenol) exhibit higher reactivity at the para position due to the -OH group’s strong activating effect . Adamantylation studies show that -OH groups (as in 4-methoxyphenol derivatives) direct substitution more effectively than -OMe, resulting in regioisomeric ratios of 9:1 (ortho:meta) .

Synthetic Efficiency: Yields for dithiane-containing compounds (e.g., 70–83% for 2-(1,3-dithian-2-yl)-4-methoxyphenol) are generally higher than those for adamantylated derivatives (50–74%) due to the stability of dithiane intermediates during lithiation .

Spectroscopic Differentiation: Dithiane vs. Adamantyl: The dithiane ring introduces distinct ¹³C NMR signals at δ 30–35 ppm (methylene carbons), absent in adamantyl derivatives . Methoxy vs. Hydroxy: IR spectra of methoxy-substituted compounds show C-O stretches at 1250 cm⁻¹, whereas phenolic -OH groups exhibit broad peaks near 3300 cm⁻¹ .

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